7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE
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Overview
Description
7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as pyridazines and pyridazinones have been shown to interact with a range of biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, including isosteric replacement, decreasing numbers of sp2 bonds, variation of substitutions at the 2-position, and conformational restriction .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-c]pyridine derivatives . Another approach involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters with various reagents .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with adjustments for scalability, cost-efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-c]pyridines .
Scientific Research Applications
7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound is structurally similar but lacks the methyl group at the 7-position.
Thieno[2,3-b]pyridines: These compounds have a different fusion pattern of the thiophene and pyridine rings.
Pyrido[2,3-d]pyrimidines: These compounds feature a pyrimidine ring fused to a pyridine ring, offering different chemical properties and applications.
Uniqueness
7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
7-methyl-4,5-dihydrothieno[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYGZSYCSFXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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